molecular formula C13H10Br2N2O B14398198 3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one CAS No. 88210-35-9

3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one

Cat. No.: B14398198
CAS No.: 88210-35-9
M. Wt: 370.04 g/mol
InChI Key: SODZQFLITAJHTQ-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one: is an organic compound with a complex structure that includes bromine atoms, a hydrazinylidene group, and a cyclohexa-2,5-dien-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of a precursor compound, followed by the introduction of the hydrazinylidene group. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The bromine atoms in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dibromo-4-methylphenylboronic acid
  • 3,5-Dibromo-4-methylaniline
  • 3,5-Dibromo-4-methylbenzoic acid

Uniqueness

Compared to similar compounds, 3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one stands out due to its unique structure, which includes both bromine atoms and a hydrazinylidene group

Properties

CAS No.

88210-35-9

Molecular Formula

C13H10Br2N2O

Molecular Weight

370.04 g/mol

IUPAC Name

3,5-dibromo-4-[(4-methylphenyl)diazenyl]phenol

InChI

InChI=1S/C13H10Br2N2O/c1-8-2-4-9(5-3-8)16-17-13-11(14)6-10(18)7-12(13)15/h2-7,18H,1H3

InChI Key

SODZQFLITAJHTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(C=C(C=C2Br)O)Br

Origin of Product

United States

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